N-Cyclohexyl-4-piperidinecarboxamide hydrochloride
Overview
Description
“N-Cyclohexyl-4-piperidinecarboxamide hydrochloride” is a chemical compound with the linear formula C12H22N2O . It has a molecular weight of 210.32 and 246.78 depending on the source. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H22N2O.ClH/c15-12(10-6-8-13-9-7-10)14-11-4-2-1-3-5-11;/h10-11,13H,1-9H2,(H,14,15);1H
. This code represents the molecular structure of the compound.
Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 224-225°C .
Scientific Research Applications
Pharmacological Research and Applications
- Opioid-like Compounds: Research on compounds like MT-45, which shares structural similarities with N-Cyclohexyl-4-piperidinecarboxamide hydrochloride, reveals their opioid-like desired and unwanted effects. Such studies indicate potential uses in understanding opioid receptor interactions and could guide the development of new therapeutic agents or antidotes for opioid toxicity (Sindhu M. Siddiqi et al., 2015).
Chemical Synthesis and Catalysis
- Catalytic Oxidation of Cyclohexane: The catalytic oxidation of cyclohexane, related to the cyclohexyl component of this compound, is crucial for producing key industrial compounds. Reviews highlight advances in catalyst development for selective oxidation processes, which are critical for manufacturing nylons and other polymers (A. Abutaleb & M. Ali, 2021).
Environmental Applications
- Water Treatment and Purification: The synthesis and applications of nanofiltration (NF) membranes, which could incorporate piperidine-based components for improved performance, are vital for environmental applications including water purification and desalination. Recent reviews focus on mechanisms and performances of these membranes, suggesting potential areas for incorporating this compound or derivatives (Senlin Shao et al., 2022).
Therapeutic Research
- Anti-mycobacterial Activity: Piperazine and its analogues, as core structures in many therapeutic agents, have shown promising anti-mycobacterial activities. Reviews of these compounds outline their potential in developing treatments against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This research could guide the exploration of this compound in similar contexts (P. Girase et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Future Directions
The future directions of “N-Cyclohexyl-4-piperidinecarboxamide hydrochloride” are not specified in the search results. The compound is provided to early discovery researchers as part of a collection of rare and unique chemicals , suggesting that it may have potential applications in various research fields.
Properties
IUPAC Name |
N-cyclohexylpiperidine-4-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c15-12(10-6-8-13-9-7-10)14-11-4-2-1-3-5-11;/h10-11,13H,1-9H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEWOIKMJZYUTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50979232 | |
Record name | N-Cyclohexylpiperidine-4-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50979232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63214-55-1 | |
Record name | N-Cyclohexylpiperidine-4-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50979232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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